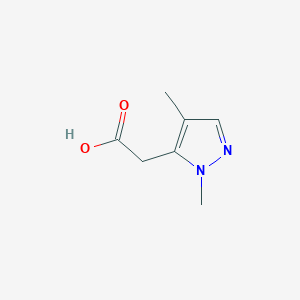

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 1071814-38-4 . It has a molecular weight of 154.17 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound involves Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The reaction of acetylenedicarboxylic acids esters with 4,5-dihydro-1H-pyrazole-1-carbothioamides gives 2-(4,5-dihydro-1H-pyrazol-1-yl)-4H-1,3-thiazin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” include its ability to form miscible mixtures with both polar and non-polar compounds .Scientific Research Applications

Antibacterial Activity

The pyridine-containing derivatives of 4,5-dihydro-1H-pyrazole exhibit antibacterial properties . Researchers have investigated their effectiveness against various bacterial strains, making them potential candidates for novel antimicrobial agents.

Antioxidant Properties

Studies have shown that 4,5-dihydro-1H-pyrazole derivatives possess antioxidant activity . These compounds may play a role in scavenging free radicals and protecting cells from oxidative stress.

Analgesic Effects

Certain 4,5-dihydro-1H-pyrazole derivatives exhibit analgesic properties . Researchers have explored their potential as pain-relieving agents, which could be valuable in managing chronic pain conditions.

Anti-Inflammatory Potential

Inflammation is a common factor in various diseases. Some 4,5-dihydro-1H-pyrazole derivatives have demonstrated anti-inflammatory effects . These compounds may modulate inflammatory pathways and contribute to therapeutic strategies.

Bioavailability Enhancement

The presence of a pyridine core in the molecule increases bioavailability . Researchers have explored modifications to enhance drug delivery and absorption.

Mechanism of Action

Target of Action

It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

Compounds with a pyrazole core are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

It’s important to note that pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple cellular and molecular targets .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

While specific future directions for “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” are not mentioned, pyrazole derivatives are of significant interest due to their diverse pharmacological effects . They are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name |

2-(2,4-dimethylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQRPUJVMKCTLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)

![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)